molecular formula C10H11NO2 B1395871 1-(6-Methylpyridin-2-yl)butane-1,3-dione CAS No. 1020037-93-7

1-(6-Methylpyridin-2-yl)butane-1,3-dione

Cat. No. B1395871
M. Wt: 177.2 g/mol
InChI Key: SCQPMFNAHCXOOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for 1-(6-Methylpyridin-2-yl)butane-1,3-dione were not found, similar compounds such as 2-(Pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for biological activities . These compounds were designed and synthesized for potential biological activities against immortalized rat hepatic stellate cells (HSC-T6) .


Physical And Chemical Properties Analysis

1-(6-Methylpyridin-2-yl)butane-1,3-dione is a compound with a molecular weight of 177.2 g/mol. A similar compound, 1-(pyridin-2-yl)butane-1,3-dione, has a melting point of 48-51°C .

Scientific Research Applications

Mass Spectrometry Applications

In mass spectrometry, the decarbonylation of α-diketones like 1-(6-Methylpyridin-2-yl)butane-1,3-dione has been studied for understanding their fragmentation patterns. Percino et al. (2007) explored the EI mass fragmentation of two α-diketones, revealing unexpected composite ion peaks through a sequence of decarbonylation processes. This research highlights the unique behavior of such compounds in mass spectrometry, providing insights into their structural characteristics and potential applications in analytical chemistry (Percino, Chapela, Urzúa, & Toribio, 2007).

Photoluminescent Behavior

The study of photoluminescent behavior of Eu(III) complexes with β-diketone ligands, including those related to 1-(6-Methylpyridin-2-yl)butane-1,3-dione, reveals their potential in materials science. Wang et al. (2015) synthesized and characterized Eu(III) complexes using a fluorinated β-diketone ligand, demonstrating their enhanced luminescence efficiency. Such findings suggest applications in developing new luminescent materials for technology and research purposes (Wang, Liu, Fan, Yin, Hu, & Zheng, 2015).

Polymer Enhancement

In the field of polymer science, derivatives of 1-(6-Methylpyridin-2-yl)butane-1,3-dione have been employed to improve polymer properties. Jing and Hillmyer (2008) synthesized a bifunctional monomer from L-lactide to toughen polylactide, indicating the versatility of such compounds in enhancing polymer materials' mechanical properties (Jing & Hillmyer, 2008).

Complex Formation and Chemical Reactions

Research by Abel et al. (1995) demonstrates the complex formation abilities of butane-2,3-dione monoxime derivatives with trimethylplatinum(IV), showing different configurations for the ionized monoxime ligand. This work not only sheds light on the structural versatility of these compounds but also their potential applications in catalysis and material science (Abel, Heard, Kite, Orrell, & Psaila, 1995).

properties

IUPAC Name

1-(6-methylpyridin-2-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-7-4-3-5-9(11-7)10(13)6-8(2)12/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCQPMFNAHCXOOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Methylpyridin-2-yl)butane-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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